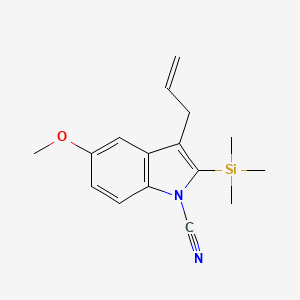![molecular formula C22H19BrO3 B14242879 1-[2,5-Bis(benzyloxy)phenyl]-2-bromoethan-1-one CAS No. 344235-40-1](/img/structure/B14242879.png)
1-[2,5-Bis(benzyloxy)phenyl]-2-bromoethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2,5-Bis(benzyloxy)phenyl]-2-bromoethan-1-one is an organic compound with a complex structure It consists of a phenyl ring substituted with two benzyloxy groups at the 2 and 5 positions, and a bromoethanone group at the 1 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2,5-Bis(benzyloxy)phenyl]-2-bromoethan-1-one typically involves multiple steps:
Starting Material: The synthesis begins with 2,5-dibenzyloxybenzene.
Formation of Ethanone: The final step involves the formation of the ethanone group, which can be achieved through various methods, including Friedel-Crafts acylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-[2,5-Bis(benzyloxy)phenyl]-2-bromoethan-1-one undergoes several types of chemical reactions:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation would yield a ketone.
Aplicaciones Científicas De Investigación
1-[2,5-Bis(benzyloxy)phenyl]-2-bromoethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[2,5-Bis(benzyloxy)phenyl]-2-bromoethan-1-one involves its interaction with molecular targets through its functional groups. The bromo group can participate in nucleophilic substitution reactions, while the benzyloxy groups can engage in various interactions with biological molecules. These interactions can affect molecular pathways and lead to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-[2,5-Bis(benzyloxy)phenyl]ethanone: Similar structure but lacks the bromo group.
1-[3,5-Bis(benzyloxy)phenyl]ethanone: Similar structure with benzyloxy groups at different positions.
1-[2,4-Bis(benzyloxy)phenyl]ethanone: Another structural isomer with different substitution pattern.
Uniqueness
1-[2,5-Bis(benzyloxy)phenyl]-2-bromoethan-1-one is unique due to the presence of the bromo group, which imparts distinct reactivity and potential applications compared to its analogs. The specific positioning of the benzyloxy groups also contributes to its unique chemical properties and interactions.
Propiedades
Número CAS |
344235-40-1 |
|---|---|
Fórmula molecular |
C22H19BrO3 |
Peso molecular |
411.3 g/mol |
Nombre IUPAC |
1-[2,5-bis(phenylmethoxy)phenyl]-2-bromoethanone |
InChI |
InChI=1S/C22H19BrO3/c23-14-21(24)20-13-19(25-15-17-7-3-1-4-8-17)11-12-22(20)26-16-18-9-5-2-6-10-18/h1-13H,14-16H2 |
Clave InChI |
QUFXZTHZHCDKAC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)OCC3=CC=CC=C3)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Hydroxy-5-[(2-hydroxyethyl)amino]-2-phenyl-4H-1,3-thiazin-4-one](/img/structure/B14242809.png)
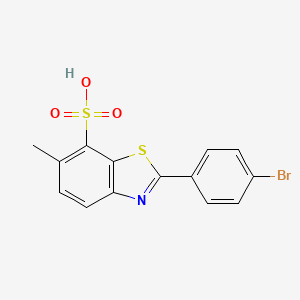
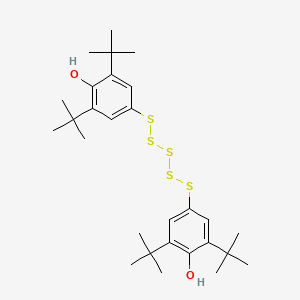
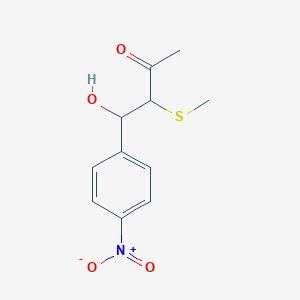
![2-[2-(2,4-Difluorophenyl)-1H-indol-3-yl]-N,N-dipropylacetamide](/img/structure/B14242827.png)

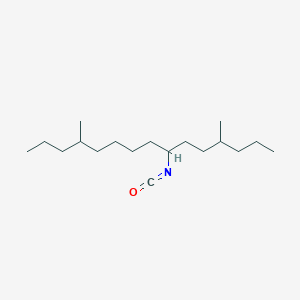

![3,3'-[(4-{(E)-[(2-Methylphenyl)imino]methyl}phenyl)azanediyl]dipropanenitrile](/img/structure/B14242844.png)
![2-({(3-Chloro-2-hydroxypropyl)[(pyridin-2-yl)methyl]amino}methyl)phenol](/img/structure/B14242845.png)
![N,N'-Bis[2,6-di(propan-2-yl)phenyl]-1,1-dimethylsilanediamine](/img/structure/B14242846.png)
